molecular formula C17H12N2OS B3059306 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- CAS No. 97146-30-0

4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-

Cat. No.: B3059306
CAS No.: 97146-30-0
M. Wt: 292.4 g/mol
InChI Key: IRJZSFGESSYMLG-UHFFFAOYSA-N
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Description

4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyrano and pyrimidine ring system with a thione group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Knoevenagel-Michael cyclocondensation reaction. This method uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is typically carried out in aqueous ethanol at room temperature, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using the same Knoevenagel-Michael cyclocondensation method. The reaction’s operational simplicity, high atom economy, and energy-effectiveness make it suitable for large-scale production. The use of Na2 eosin Y as a catalyst is advantageous due to its affordability and ecological benefits .

Chemical Reactions Analysis

Types of Reactions

4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group at the 2-position also contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c21-17-13-10-12-8-4-5-9-14(12)20-16(13)18-15(19-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZSFGESSYMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366687
Record name 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97146-30-0
Record name 4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 2
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 3
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 4
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 5
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-
Reactant of Route 6
4H-[1]Benzopyrano[2,3-d]pyrimidine-4-thione, 1,5-dihydro-2-phenyl-

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